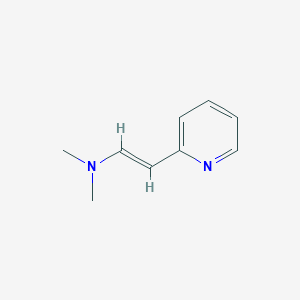Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-
CAS No.:
Cat. No.: VC17952057
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2 |
|---|---|
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | (E)-N,N-dimethyl-2-pyridin-2-ylethenamine |
| Standard InChI | InChI=1S/C9H12N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-8H,1-2H3/b8-6+ |
| Standard InChI Key | RKBYFFZYJDNCQL-SOFGYWHQSA-N |
| Isomeric SMILES | CN(C)/C=C/C1=CC=CC=N1 |
| Canonical SMILES | CN(C)C=CC1=CC=CC=N1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound, systematically named (E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine, has the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . Its IUPAC name reflects the (E)-configuration of the ethenamine double bond, which is critical for its stereochemical properties. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 6304-27-4 |
| InChIKey | PSHKMPUSSFXUIA-UHFFFAOYSA-N |
| SMILES | CN(C)C=CC1=CC=CC=N1 |
Geometric and Electronic Features
The (E)-configuration ensures the pyridine ring and dimethylamino group reside on opposite sides of the double bond, influencing intermolecular interactions such as π-π stacking and hydrogen bonding . Density functional theory (DFT) calculations suggest a planar geometry, with the pyridine nitrogen acting as a weak Lewis base .
Synthesis and Reaction Pathways
Laboratory-Scale Synthesis
A common route involves the condensation of 2-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent (e.g., sodium borohydride) in ethanol at room temperature . The reaction proceeds via imine formation followed by reduction:
Industrial Production
Continuous flow synthesis has been explored to enhance scalability and purity. This method employs pressurized reactors to maintain optimal temperature and residence time, achieving yields >85%.
Physicochemical Properties
Thermal and Solubility Data
| Property | Value |
|---|---|
| Boiling Point | 255.4 ± 23.0 °C |
| Density | 1.0 ± 0.1 g/cm³ |
| Solubility | Miscible in ethanol, methanol |
The compound’s low vapor pressure (0.0 ± 0.5 mmHg at 25°C) suggests limited volatility .
Spectroscopic Profiles
-
NMR: NMR (CDCl₃, 400 MHz): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.65 (t, J=7.6 Hz, 1H), 7.17 (d, J=7.9 Hz, 1H), 6.95 (s, 1H, CH=), 3.02 (s, 6H, N(CH₃)₂) .
Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with m-chloroperbenzoic acid yields the N-oxide derivative, enhancing water solubility.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing N,N-dimethyl-2-(pyridin-2-yl)ethanamine .
Electrophilic Substitution
The pyridine ring undergoes nitration at the 3-position using HNO₃/H₂SO₄, enabling further functionalization .
Comparative Analysis with Structural Analogues
Industrial and Research Applications
Catalysis
The pyridine nitrogen serves as a ligand in transition-metal catalysts. For example, palladium complexes facilitate Suzuki-Miyaura cross-coupling reactions .
Materials Science
Incorporation into polymers improves thermal stability (TGA: decomposition onset at 280°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume